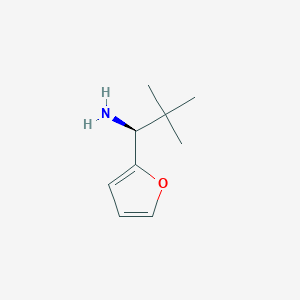![molecular formula C8H14ClNO2 B13047430 3-Exo-amino-bicyclo[2.2.1]heptane-2-carboxylic acid hcl](/img/structure/B13047430.png)
3-Exo-amino-bicyclo[2.2.1]heptane-2-carboxylic acid hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Exo-amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is a bicyclic amino acid derivative. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which imparts distinct chemical and physical properties. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Exo-amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable norbornane derivative.
Functionalization: Introduction of the amino group at the exo position and the carboxylic acid group at the 2-position.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt to enhance stability and solubility.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Exo-amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted norbornane derivatives, oxo compounds, and reduced alcohols.
Scientific Research Applications
3-Exo-amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interaction.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Exo-amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The amino and carboxylic acid groups facilitate binding to proteins and other biomolecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: A similar compound with a different functional group arrangement.
2-Norbornanecarboxylic acid: Another bicyclic compound with distinct chemical properties.
3-Aminobicyclo[2.2.1]heptane hydrochloride: A closely related compound with similar reactivity.
Uniqueness
3-Exo-amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is unique due to its specific exo-amino and carboxylic acid functional groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in research and industrial applications.
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
(1S,3R,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h4-7H,1-3,9H2,(H,10,11);1H/t4-,5+,6?,7+;/m0./s1 |
InChI Key |
GVGHCTZKPYWADE-COGLZXEQSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H](C2C(=O)O)N.Cl |
Canonical SMILES |
C1CC2CC1C(C2N)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![methyl 5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13047406.png)







